

Application Note and Protocol: Labeling of Azide-Modified Proteins with Disulfo-ICG-DBCO

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Compound of Interest

Compound Name: *Disulfo-ICG-DBCO disodium*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The specific and covalent labeling of proteins is a cornerstone of modern biological research and therapeutic development. This application note provides a detailed protocol for the fluorescent labeling of azide-modified proteins using Disulfo-ICG-DBCO. This method utilizes the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free "click chemistry."^{[1][2]} The reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within a biological system without interfering with native biochemical processes.^{[1][3][4]}

Disulfo-ICG is a water-soluble, near-infrared (NIR) fluorescent dye, making it ideal for deep-tissue imaging applications. The dibenzocyclooctyne (DBCO) group is a strained alkyne that reacts specifically with the azide group on the modified protein to form a stable triazole linkage.^{[1][4]} This protocol is designed to be a comprehensive guide for researchers, providing a step-by-step methodology, recommendations for optimization, and methods for characterizing the final labeled protein.

Principle of the Reaction

The labeling reaction is based on the SPAAC mechanism, where the strained ring of the DBCO moiety readily reacts with an azide-functionalized protein. This reaction does not require a cytotoxic copper catalyst, making it suitable for applications involving live cells or sensitive protein samples.[1][3] The DBCO group's high reactivity with azides ensures efficient labeling under mild, physiological conditions.[3]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for labeling an azide-modified protein with Disulfo-ICG-DBCO.

Materials Required

- Azide-modified protein
- Disulfo-ICG-DBCO
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or another amine-free and, critically, azide-free buffer.[5][6]
- Purification System: Spin desalting columns, dialysis cassettes, or High-Performance Liquid Chromatography (HPLC) system.[5][7]
- UV-Vis Spectrophotometer

Protocol 1: Labeling of Azide-Modified Protein with Disulfo-ICG-DBCO

This protocol outlines the direct conjugation of an azide-containing protein with the DBCO-functionalized dye.

1. Preparation of Reagents:

- **Azide-Modified Protein:** Prepare the azide-modified protein in the chosen azide-free reaction buffer at a concentration of 1-10 mg/mL.[3] If the buffer contains sodium azide as a preservative, it must be removed by dialysis or buffer exchange prior to the reaction.[6]

- Disulfo-ICG-DBCO Stock Solution: Prepare a 10 mM stock solution of Disulfo-ICG-DBCO in anhydrous DMSO or DMF.[8] This solution should be prepared fresh before use.

2. Labeling Reaction:

- To the azide-modified protein solution, add the desired molar excess of the Disulfo-ICG-DBCO stock solution. A 2-4 fold molar excess of the DBCO reagent over the protein is a good starting point.[3][8] For specific applications like antibody-small molecule conjugations, a higher starting molar excess of up to 7.5-fold may be beneficial.[7][8]
- Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 20% to prevent protein denaturation.[3][8]
- Gently mix the reaction solution.

3. Incubation:

- Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[8] The optimal reaction time may need to be determined empirically for each specific protein. Longer incubation times may improve labeling efficiency.[9]

4. Purification of the Labeled Protein:

- Following incubation, it is crucial to remove the unreacted Disulfo-ICG-DBCO. This can be achieved using one of the following methods:
- Spin Desalting Columns: An effective method for rapid removal of excess reagent with high protein recovery (typically >85%).[5][7]
- Dialysis: A suitable method for larger sample volumes.
- HPLC: Techniques such as size-exclusion, ion-exchange, or reverse-phase HPLC can be used for high-resolution purification.[5][10]

5. Characterization of the Labeled Protein:

- Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined using UV-Vis spectroscopy.[10] This is achieved by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and the absorbance maximum of the ICG dye (around 780 nm). The DBCO group also has a characteristic absorbance around 309 nm, which can be used to monitor the reaction's progress.[3][10]
- SDS-PAGE Analysis: The formation of the conjugate can be visualized by SDS-PAGE, where the labeled protein should exhibit a higher molecular weight band compared to the unlabeled

protein.[3]

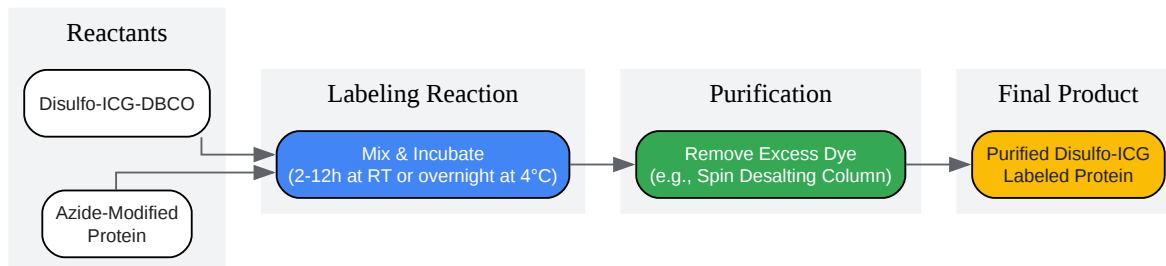
Data Presentation

The following table summarizes the key quantitative parameters for the labeling protocol. These values may require optimization for specific proteins and experimental goals.

Parameter	Recommended Range	Notes
Protein Concentration	1 - 10 mg/mL	Higher concentrations can improve reaction efficiency.
Molar Excess of Disulfo-ICG-DBCO	2 - 10 fold	The optimal ratio should be determined empirically.
Reaction Buffer	PBS, pH 7.2 - 7.4	Must be free of sodium azide.
Organic Solvent Concentration	< 20% (v/v)	To avoid protein denaturation.
Incubation Time	2 - 12 hours at RT or overnight at 4°C	Longer incubation can lead to higher labeling efficiency.
Incubation Temperature	4°C to 37°C	Reactions are generally more efficient at higher temperatures.
Expected Protein Recovery (Post-Purification)	> 85%	Dependent on the purification method used.

Visualizations

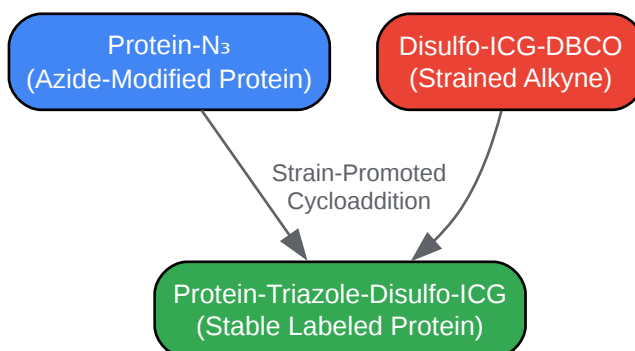
Diagram 1: Experimental Workflow for Labeling Azide-Modified Proteins



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Caption: Workflow for labeling azide-modified proteins with Disulfo-ICG-DBCO.

Diagram 2: Signaling Pathway of the SPAAC Reaction



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Caption: The SPAAC reaction between an azide-modified protein and DBCO dye.

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